Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Fluoroquinolone synthesis SNAr reactivity Process chemistry yield optimization

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 121873-01-6) is a fluorinated 4-quinolone-3-carboxylate ester bearing vicinal difluoro substitution at the 6- and 7-positions of the quinoline ring. With a molecular formula of C₁₂H₉F₂NO₃, a molecular weight of 253.20 g/mol, and a computed XLogP3-AA of 2.2, this intermediate exhibits physicochemical properties that distinguish it from mono‑fluorinated or chloro‑fluorinated analogs.

Molecular Formula C12H9F2NO3
Molecular Weight 253.2 g/mol
CAS No. 121873-01-6
Cat. No. B053143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
CAS121873-01-6
SynonymsEthyl-6,7-difluoro-1,4-dihydro-4-oxo-3-xynoline carbonate
Molecular FormulaC12H9F2NO3
Molecular Weight253.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)F)F
InChIInChI=1S/C12H9F2NO3/c1-2-18-12(17)7-5-15-10-4-9(14)8(13)3-6(10)11(7)16/h3-5H,2H2,1H3,(H,15,16)
InChIKeyPVQWGRDZOWBHIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 121873-01-6): Procurement-Ready Physicochemical and Structural Baseline


Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 121873-01-6) is a fluorinated 4-quinolone-3-carboxylate ester bearing vicinal difluoro substitution at the 6- and 7-positions of the quinoline ring [1]. With a molecular formula of C₁₂H₉F₂NO₃, a molecular weight of 253.20 g/mol, and a computed XLogP3-AA of 2.2, this intermediate exhibits physicochemical properties that distinguish it from mono‑fluorinated or chloro‑fluorinated analogs [1]. The compound serves as a pivotal building block in the synthesis of fluoroquinolone antibiotics, where the precise 6,7‑difluoro pattern enables unique reactivity profiles not attainable with other halogen substitution patterns [1].

Why 6‑Fluoro or 7‑Chloro‑6‑fluoro Analogs Cannot Substitute Ethyl 6,7‑Difluoro‑4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylate in Down‑stream Fluoroquinolone Synthesis


In fluoroquinolone synthesis, the identity of the halogen at position‑7 critically governs both reaction yield and regiochemical outcome. The 6,7‑difluoro motif provides a mobile fluorine leaving group that undergoes nucleophilic aromatic substitution (SNAr) significantly faster than chlorine, leading to a 3.16‑fold increase in norfloxacin yield compared to chlorinated analogs under identical conditions [1]. Mono‑fluorinated (6‑fluoro) intermediates lack a displaceable halogen at C‑7, while 7‑chloro‑6‑fluoro analogs exhibit slower SNAr kinetics and can generate regioisomeric by‑products due to competitive displacement at C‑6 [1]. Therefore, generic substitution with structurally similar compounds introduces substantial risk of reduced yield, altered regioselectivity, or complete synthetic failure.

Quantitative Comparator Evidence: Ethyl 6,7‑Difluoro‑4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylate vs. Closest Analogs


3.16‑Fold Norfloxacin Yield Enhancement via Higher Fluorine Mobility Relative to Chlorinated Analogs

When 1‑ethyl‑6,7‑difluoro‑4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylic acid (derived from the target ester) is employed as the intermediate in norfloxacin synthesis, it delivers a 79% isolated yield. In contrast, the corresponding 7‑chloro‑6‑fluoro analogs under identical conditions yield only 25% [1]. The 3.16‑fold improvement is attributed to the higher kinetic mobility of the fluorine leaving group compared to chlorine in the SNAr amination step.

Fluoroquinolone synthesis SNAr reactivity Process chemistry yield optimization

Regioselective C‑7 Fluorine Displacement Enables Single‑Isomer Piperazine Introduction in Prulifloxacin Synthesis

In the patented synthesis of prulifloxacin (US 2010/0197910 A1), ethyl 6,7‑difluoro‑1‑methyl‑4‑oxo‑4H‑[1,3]thiazeto[3,2‑a]quinoline‑3‑carboxylate – a derivative retaining the 6,7‑difluoro core – undergoes SNAr with piperazine exclusively at the C‑7 position, leaving the C‑6 fluorine intact [1]. This regioselectivity is not guaranteed with 7‑chloro‑6‑fluoro analogs, where competitive displacement at C‑6 can generate undesired regioisomers that require chromatographic separation.

Prulifloxacin intermediate Regioselective SNAr Piperazine substitution

Optimal Lipophilicity (XLogP3‑AA 2.2) for Membrane Permeability in Quinolone Antibiotic Design

The target compound exhibits a computed partition coefficient (XLogP3‑AA) of 2.2 [1]. By comparison, the 7‑chloro‑6‑fluoro analog ethyl 7‑chloro‑6‑fluoro‑4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylate, which bears a larger, more polarizable chlorine atom, is estimated to have a higher LogP (approximately 2.8–3.0 by atom‑additive calculation) [2]. The 0.6–0.8 LogP unit difference places the 6,7‑difluoro compound in an optimal lipophilicity window (LogP 2–2.5) associated with balanced aqueous solubility and passive membrane permeability in quinolone antibacterials.

Lipophilicity Drug design Membrane permeability

Proven Intermediate for Prulifloxacin: A Direct Comparator Route Where Chlorinated Analogs Are Not Disclosed as Suitable Substrates

The ethyl 6,7‑difluoro‑4‑oxoquinoline‑3‑carboxylate scaffold is explicitly claimed as the starting material for the synthesis of prulifloxacin intermediate 6‑fluoro‑1‑methyl‑4‑oxo‑7‑(1‑piperazinyl)‑4H‑[1,3]thiazeto[3,2‑a]quinoline‑3‑carboxylic acid in US 2010/0197910 A1 [1]. No 7‑chloro‑6‑fluoro or 6‑fluoro analog is disclosed or exemplified in this patent for the same transformation, implying that the difluoro substitution pattern is essential for the regioselective boric acid‑mediated activation and subsequent piperazine coupling sequence.

Prulifloxacin synthesis Key intermediate Pharmaceutical patent

Application Scenarios Where Ethyl 6,7‑Difluoro‑4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylate Provides Demonstrable Procurement Advantage


High‑Yield Norfloxacin Process Development

In process chemistry laboratories aiming to maximize norfloxacin output, the 6,7‑difluoro intermediate (via its N‑ethyl carboxylic acid derivative) delivers a 79% yield in the crucial piperazine coupling step, a 3.16‑fold improvement over chlorinated counterparts that yield only 25% under similar conditions [1]. This yield advantage directly reduces the cost‑per‑kilogram of norfloxacin API and minimizes chromatographic purification burden.

Regioselective Synthesis of Prulifloxacin Key Intermediates

For teams synthesizing the tricyclic quinolone antibiotic prulifloxacin, the 6,7‑difluoro‑substituted ethyl ester is the only intermediate explicitly exemplified in the enabling patent US 2010/0197910 A1 for the boric acid‑mediated, regioselective piperazine introduction at C‑7 [1]. Procuring this specific compound ensures alignment with the published regulatory pathway and avoids the risk of regioisomeric by‑products that would arise from 7‑chloro‑6‑fluoro analogs.

Lipophilicity‑Guided Quinolone Lead Optimization

In medicinal chemistry programs optimizing quinolone antibacterials for oral bioavailability, the XLogP3‑AA of 2.2 positions the 6,7‑difluoro scaffold in the optimal lipophilicity range for passive membrane permeation [1]. When compared to 7‑chloro‑6‑fluoro analogs with estimated LogP values approximately 0.6–0.8 units higher, the difluoro core offers a measurable advantage in balancing solubility and permeability without additional structural modifications [2].

Fluorine‑Based SNAr Methodology Development

Academic and industrial groups investigating fluorine‑specific nucleophilic aromatic substitution mechanisms can utilize the quantitative yield benchmark of 79% vs. 25% (difluoro vs. chloro‑fluoro) to calibrate kinetic models and design novel fluorinated quinolone libraries [1]. The compound serves as a well‑characterized reference substrate where the leaving‑group mobility difference has been experimentally quantified.

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